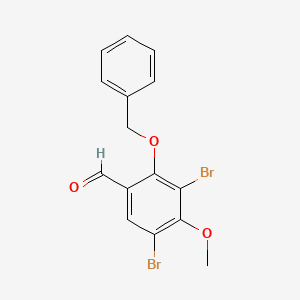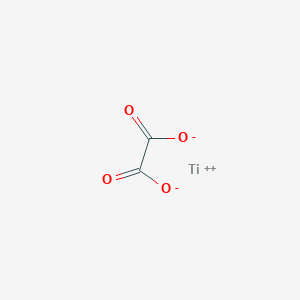
CID 57369844
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-triphosphate, periodate oxidized sodium salt is a derivative of adenosine triphosphate (ATP) where the ribose moiety has been oxidized to form a dialdehyde. This compound is commonly used in biochemical research due to its ability to act as an irreversible antagonist of purinergic receptors, particularly the P2X7 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of adenosine 5’-triphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine 5’-triphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by cleaving the vicinal diol groups on the ribose moiety of adenosine 5’-triphosphate, resulting in the formation of a dialdehyde .
Industrial Production Methods
While specific industrial production methods for adenosine 5’-triphosphate, periodate oxidized sodium salt are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-triphosphate, periodate oxidized sodium salt primarily undergoes:
Oxidation: The initial preparation involves oxidation of adenosine 5’-triphosphate.
Substitution: The dialdehyde groups can react with various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Substitution: Nucleophiles such as amines can react with the dialdehyde groups under mild conditions.
Major Products
Oxidation: Adenosine 5’-triphosphate, periodate oxidized sodium salt.
Substitution: Schiff bases or imines formed by reaction with nucleophiles.
Applications De Recherche Scientifique
Adenosine 5’-triphosphate, periodate oxidized sodium salt has several applications in scientific research:
Biochemistry: Used to study the function of purinergic receptors, particularly P2X7.
Cell Biology: Acts as an antagonist to investigate the role of ATP in cellular signaling.
Immunology: Used to modulate immune responses by inhibiting P2X7 receptor activity.
Pharmacology: Helps in the development of drugs targeting purinergic receptors
Mécanisme D'action
Adenosine 5’-triphosphate, periodate oxidized sodium salt exerts its effects by binding to and irreversibly inhibiting the P2X7 receptor. This receptor is involved in various cellular processes, including inflammation and cell death. By inhibiting this receptor, the compound can modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized, borohydride reduced sodium salt: This compound is similar but has undergone further reduction with borohydride.
Adenosine, periodate oxidized: Another derivative of adenosine with similar oxidized ribose moiety
Uniqueness
Adenosine 5’-triphosphate, periodate oxidized sodium salt is unique due to its specific ability to irreversibly inhibit the P2X7 receptor, making it a valuable tool in research focused on purinergic signaling and immune modulation .
Propriétés
Formule moléculaire |
C10H14N5NaO13P3 |
|---|---|
Poids moléculaire |
528.16 g/mol |
InChI |
InChI=1S/C10H14N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
Clé InChI |
KOCWSVPHHGJWHA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


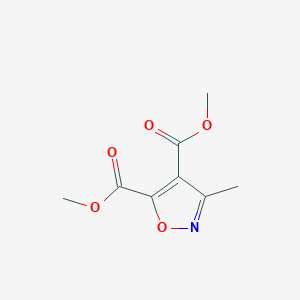
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
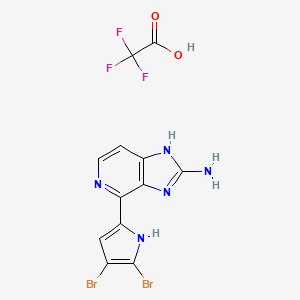

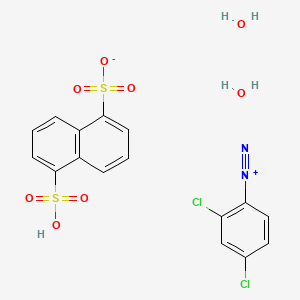
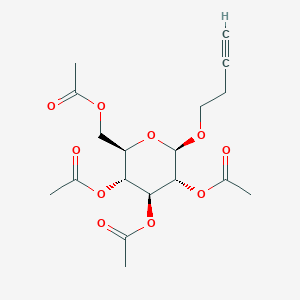
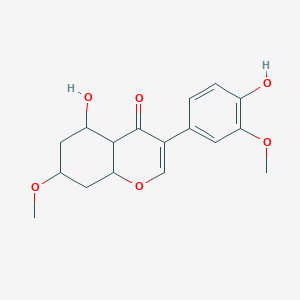
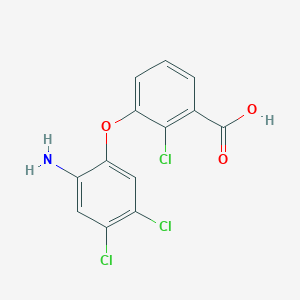
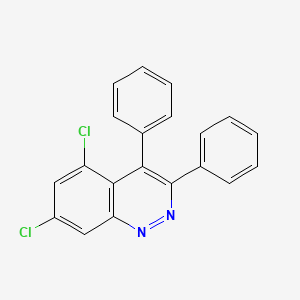
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
